5-Phenyl-1-pentyne

Catalog No.
S591058
CAS No.
1823-14-9
M.F
C11H12
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-1-pentyne

CAS Number

1823-14-9

Product Name

5-Phenyl-1-pentyne

IUPAC Name

pent-4-ynylbenzene

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3,5,8H2

InChI Key

KOSORCNALVBYBP-UHFFFAOYSA-N

SMILES

C#CCCCC1=CC=CC=C1

Synonyms

5-phenyl-1-pentyne, pent-4-ynylbenzene

Canonical SMILES

C#CCCCC1=CC=CC=C1

Availability and Use

Potential Research Applications

  • Organic synthesis: The presence of a triple bond (alkyne) and a phenyl group (benzene ring) makes 5-Phenyl-1-pentyne a potential building block for the synthesis of more complex organic molecules.
  • Material science: The combination of rigidity from the triple bond and the aromatic character of the phenyl group could be of interest for researchers exploring new materials with specific properties.
  • Medicinal chemistry: While there's no current evidence of direct application in drug discovery, the unique structure of 5-Phenyl-1-pentyne might hold potential for researchers investigating new drug leads.

5-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.217 g/mol. It is classified as an alkyne due to the presence of a carbon-carbon triple bond. The structure features a phenyl group attached to the fifth carbon of a pentyne chain, making it a useful compound in organic synthesis and various chemical applications. Its InChI Key is KOSORCNALVBYBP-UHFFFAOYSA-N, indicating its unique chemical identity .

This compound is known for its combustible properties and can cause skin and eye irritation, as well as respiratory issues upon exposure. It is primarily utilized as an intermediate in organic synthesis and pharmaceuticals, contributing to the development of more complex chemical structures .

Typical of alkynes. Some notable reactions include:

  • Hydrogenation: The addition of hydrogen across the triple bond can convert 5-Phenyl-1-pentyne into 5-phenyl-1-pentene or further to 5-phenylpentane.
  • Halogenation: Reacting with halogens such as bromine or chlorine can lead to the formation of dihaloalkenes.
  • Nucleophilic Addition: The terminal alkyne can undergo nucleophilic attack by reagents such as lithium diorganocuprate, allowing for carbon-carbon bond formation .

These reactions are essential for synthesizing various derivatives and complex molecules in organic chemistry.

Several synthesis methods exist for producing 5-Phenyl-1-pentyne, including:

  • From Benzene: A common route involves the reaction of benzene with propyne using a palladium catalyst under specific conditions.
  • Using Trimethylsilyl Compounds: Another method utilizes [5-(trimethylsilyl)-4-pentyn-1-yl] intermediates, which can be converted into 5-Phenyl-1-pentyne through deprotection steps.
  • Alkyne Coupling Reactions: Coupling reactions involving terminal alkynes can also yield this compound effectively .

These methods highlight the versatility in synthesizing 5-Phenyl-1-pentyne from readily available precursors.

5-Phenyl-1-pentyne has several applications in different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Material Science: Due to its alkyne functionality, it can be used in the development of polymers and materials with specific properties.
  • Chemical Research: It is often employed in research settings to study reaction mechanisms and develop new synthetic methodologies .

Several compounds share structural similarities with 5-Phenyl-1-pentyne, including:

Compound NameMolecular FormulaNotable Characteristics
1-PentyneC₅H₈A simple terminal alkyne used in organic synthesis
4-PheynlbutyneC₉H₁₀Exhibits similar reactivity but with different substitution patterns
PhenylacetyleneC₈H₈Known for its use in materials science and polymer chemistry
3-MethylphenylacetyleneC₉H₁₀A derivative that may exhibit unique biological activities

These compounds highlight the uniqueness of 5-Phenyl-1-pentyne due to its specific aliphatic chain length and phenyl substitution pattern, which may influence its reactivity and applications in organic chemistry.

XLogP3

3.8

UNII

B4QV76Z86Q

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1823-14-9

Wikipedia

5-phenyl-1-pentyne

Dates

Modify: 2023-08-15

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